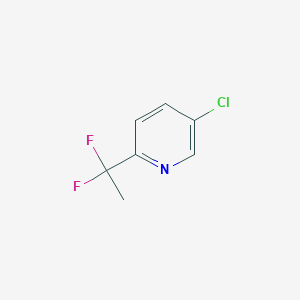

5-Chloro-2-(1,1-difluoroethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGUEJHHBPAHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyridines Within Heterocyclic Chemistry

Heterocyclic chemistry is the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyridine (B92270) (C₅H₅N), an aromatic heterocycle, is a structural isostere of benzene (B151609) where one CH group is replaced by a nitrogen atom. nih.govrsc.org This single substitution has profound implications for the molecule's chemical and physical properties, making the pyridine ring a "privileged scaffold" in drug discovery. nih.govrsc.org

The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. benthamscience.com Pyridine and its derivatives are integral components in a vast number of pharmaceuticals and agrochemicals, demonstrating a wide range of biological activities. nih.gov Their prevalence is due to their ability to serve as a core structure that can be readily functionalized, allowing chemists to fine-tune molecular properties to achieve desired therapeutic effects. rsc.org The synthesis of substituted pyridines is a well-established field, with numerous methods developed for their construction and modification. baranlab.orgorganic-chemistry.org

The Role of Fluorine in Modulating Chemical Reactivity and Synthetic Pathways

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance a candidate's pharmacological profile. researchgate.netnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule that are not achievable with other halogens. benthamscience.comnih.gov

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. nih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life. elsevierpure.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross cell membranes. nih.govelsevierpure.com This is a critical factor for bioavailability.

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins or enzymes. researchgate.netresearchgate.net

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility and transport properties. nih.govresearchgate.net

These modifications allow for the strategic optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Effect of Fluorination | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increase | High C-F bond strength resists enzymatic cleavage. | nih.gov |

| Lipophilicity | Increase | Fluorine is lipophilic, enhancing passage through biological membranes. | nih.govelsevierpure.com |

| Binding Affinity | Modulation | Alters molecular conformation and electronic properties, potentially improving target interaction. | researchgate.net |

| pKa | Decrease (for nearby basic groups) | Strong inductive electron-withdrawing effect of fluorine. | nih.govresearchgate.net |

Importance of the 1,1 Difluoroethyl Moiety in Contemporary Organic Synthesis

The 1,1-difluoroethyl group [-C(F)₂CH₃] is a specific fluorinated moiety of growing interest. It is structurally related to the more common difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups. The difluoromethyl group, in particular, is recognized as a metabolically stable bioisostere for functional groups like alcohols (-OH), thiols (-SH), or amines (-NH₂), which are common pharmacophores but often susceptible to metabolism. nih.gov

The 1,1-difluoroethyl group provides a more lipophilic and sterically larger alternative to the hydroxyl or thiol groups. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro setup) blocks potential metabolic oxidation at that site. nih.gov This motif can also act as a weak hydrogen bond donor, further influencing interactions with biological targets. nih.gov The synthesis of molecules containing such difluorinated linkages has been an area of active research, with new methods being developed to incorporate these valuable functional groups into complex molecules. acs.orgrsc.org

| Functional Group | Key Properties | Metabolic Stability |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor, polar | Susceptible to oxidation/conjugation |

| Thiol (-SH) | Weakly acidic, can be oxidized | Susceptible to oxidation |

| Difluoromethyl (-CF₂H) | Weak H-bond donor, lipophilic, polar | High |

| 1,1-Difluoroethyl [-C(F)₂CH₃] | Lipophilic, sterically larger than -CF₂H | High |

Theoretical and Computational Chemistry Studies of 5 Chloro 2 1,1 Difluoroethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometries, electronic structures, and spectroscopic data. For a molecule like 5-Chloro-2-(1,1-difluoroethyl)pyridine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the 1,1-difluoroethyl group to the pyridine (B92270) ring.

The presence of the bulky and electronegative fluorine atoms, along with the adjacent nitrogen atom of the pyridine ring, would likely lead to distinct rotational barriers. The most stable conformer would be the one that minimizes steric hindrance and optimizes electrostatic interactions. It is expected that the ethyl group will not be perfectly staggered with respect to the pyridine ring due to the electronic repulsions between the fluorine atoms and the lone pair of the nitrogen atom as well as the pi-system of the ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (Å/°) | Analogous Compound for Comparison |

| C2-C(ethyl) Bond Length | 1.52 | 2-ethylpyridine |

| C-F Bond Lengths | 1.35 | 1,1-difluoroethane |

| C-Cl Bond Length | 1.74 | 3-chloropyridine |

| C-N-C Bond Angle | 117.0 | 2-substituted pyridines |

| C-C-F Bond Angles | 109.5 | 1,1-difluoroethane |

Note: These values are estimations based on typical bond lengths and angles from related molecules and would require specific DFT calculations for accurate determination.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Electrostatic Potentials)

The electronic structure of a molecule dictates its reactivity. Key aspects of the electronic structure of this compound can be elucidated through DFT calculations.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the chloro and the 1,1-difluoroethyl groups is expected to lower the energy of the LUMO, likely resulting in a moderately small HOMO-LUMO gap, suggesting it could be reactive towards nucleophiles.

Molecular Orbitals: The distribution of the HOMO and LUMO across the molecule provides insight into the regions most susceptible to electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would have significant contributions from the pyridine ring's π-system, while the LUMO would be more localized on the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing substituents.

Electrostatic Potentials: The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atom and the fluorine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found on the hydrogen atoms and around the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups, highlighting potential sites for nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound (Illustrative Data)

| Property | Predicted Value (eV) | Analogous Compound for Comparison |

| HOMO Energy | -7.0 | 2-chloropyridine |

| LUMO Energy | -1.5 | 2-(trifluoromethyl)pyridine |

| HOMO-LUMO Gap | 5.5 | Halogenated pyridines |

Note: These are estimated energy values. Actual values would depend on the specific DFT functional and basis set used in the calculation.

Understanding the Electronic Effects of the 1,1-Difluoroethyl Group on the Pyridine Ring

The 1,1-difluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several significant effects on the pyridine ring:

Inductive Effect (-I): The fluorine atoms pull electron density away from the ethyl group and, consequently, from the pyridine ring through the sigma bond network. This deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Resonance Effect: While fluorine atoms have lone pairs that could theoretically participate in resonance, their high electronegativity makes them poor π-donors. Therefore, the inductive effect is the dominant electronic influence of the 1,1-difluoroethyl group.

The combination of the electron-withdrawing 1,1-difluoroethyl group at the 2-position and the chloro group at the 5-position makes the pyridine ring significantly electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energy profiles.

Transition State Characterization

For reactions involving this compound, such as nucleophilic aromatic substitution, computational chemists would aim to locate and characterize the transition state(s). A transition state is a high-energy, transient structure that connects reactants and products. Its geometry and energy are crucial for understanding the reaction's kinetics.

In a nucleophilic aromatic substitution reaction on the pyridine ring, the transition state would likely involve the attacking nucleophile forming a partial bond to the carbon atom of the pyridine ring, while the bond to the leaving group (e.g., the chloro group) is partially broken. The geometry of this transition state, including bond lengths and angles, can be precisely calculated using DFT.

Energy Profiles of Transformations

An energy profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile can be constructed.

Table 3: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Intermediate (if any) | +5 |

| Products | -10 |

Note: This table represents a hypothetical energy profile for a generic nucleophilic substitution and is for illustrative purposes only. Actual values would be highly dependent on the specific nucleophile and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies

In QSAR studies, theoretical descriptors are calculated to correlate a molecule's structure with its properties. For this compound, several descriptors are relevant.

Lipophilicity: The predicted partition coefficient, XlogP, is 2.3, indicating moderate lipophilicity. uni.lu This is a key descriptor in many QSAR models.

Electronic Descriptors: Parameters such as dipole moment, polarizability, and HOMO/LUMO energies, which can be calculated using quantum methods, describe the electronic nature of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule that describe its size, shape, and degree of branching.

These descriptors are commonly used to build predictive models for various chemical and physical properties. nih.govnih.gov

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations specifically focusing on this compound in non-biological contexts were found in the reviewed literature. MD simulations could, in principle, be used to study its conformational dynamics in different solvents or its interactions with surfaces or other materials. mdpi.com

5 Chloro 2 1,1 Difluoroethyl Pyridine As a Key Synthetic Intermediate in Advanced Molecular Construction

Its Role as a Building Block for Complex Heterocyclic Systems

The structure of 5-Chloro-2-(1,1-difluoroethyl)pyridine is primed for elaboration into more complex molecular frameworks. The chlorine atom at the 5-position serves as a versatile site for cross-coupling reactions, while the pyridine (B92270) ring itself can participate in various cyclization and functionalization reactions. This dual reactivity allows for its use in constructing intricate heterocyclic systems, including polycyclic and multifunctional scaffolds.

Synthesis of Polycyclic Pyridine Derivatives

While direct examples detailing the use of this compound in the synthesis of polycyclic systems are not extensively documented, the reactivity of analogous chloropyridine derivatives provides a clear blueprint for its potential applications. Chloropyridines are frequently employed as precursors for fused heterocyclic systems through sequential reaction pathways. For instance, a chloro-substituted pyridine can first undergo nucleophilic substitution or a coupling reaction, followed by an intramolecular cyclization to form a new fused ring.

One common strategy involves the transformation of a chloropyridine into a corresponding aminopyridine or hydrazinopyridine, which then serves as a nucleophile in a cyclization reaction. For example, studies on 6-chloro-5-pyridinecarbonitrile derivatives show their conversion into amino and hydrazido analogues, which are then cyclized to form fused systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov It is anticipated that this compound could undergo amination or hydrazinolysis, and the resulting intermediates could be used to construct a variety of fused N-heterocycles, such as those shown in the table below, which are derived from a related chloropyridine precursor. nih.gov

| Starting Material | Reagent | Product | Fused Ring System |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | 7-Amino-5-methyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | Pyrido[2,3-d]pyrimidine |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 7-Amino-6-cyano-2,4-diphenyl-1,8-naphthyridine | 1,8-Naphthyridine |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | 3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]-pyridine | Pyrazolo[3,4-b]-pyridine |

Creation of Multifunctional Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in key biological interactions. researchgate.netmdpi.com this compound serves as an excellent starting point for creating multifunctional scaffolds where different regions of the molecule can be independently modified.

The chlorine atom at the C-5 position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the attachment of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups. Simultaneously, the 1,1-difluoroethyl group at the C-2 position provides a stable, lipophilic moiety that can enhance metabolic stability and influence binding affinity. This group is generally robust and does not interfere with reactions at the C-5 position, allowing for selective functionalization. The resulting substituted difluoroethyl-pyridines are multifunctional scaffolds, possessing at least three distinct regions for further modification: the newly introduced group at C-5, the pyridine nitrogen, and potentially the aromatic ring itself through further electrophilic or nucleophilic substitution.

Strategic Incorporation into Novel Synthetic Methodologies

The utility of this compound is highlighted by its strategic use in modern synthetic methodologies, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond in chloropyridines is susceptible to oxidative addition to low-valent transition metal complexes, most notably palladium(0), initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings are routinely performed on chloropyridine substrates. researchgate.netnih.govnih.gov The presence of the electron-withdrawing 1,1-difluoroethyl group in this compound can influence the reactivity of the C-Cl bond, potentially facilitating oxidative addition.

The development of specialized ligands, such as bulky and electron-rich dialkylbiarylphosphines, has significantly expanded the scope of these reactions, enabling the coupling of even challenging substrates like unactivated aryl chlorides. nih.gov A synthetic strategy using this compound would involve selecting an appropriate palladium catalyst system to couple it with a desired partner, thereby constructing a more complex molecule in a single, efficient step.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (sp2-sp2) | Pd(OAc)2, SPhos, K3PO4 |

| Heck Coupling | Alkene | C-C (sp2-sp2) | Pd(OAc)2, P(o-tol)3, Et3N |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2, CuI, Et3N |

| Buchwald-Hartwig Amination | Amine | C-N | Pd2(dba)3, BINAP, NaOtBu |

Applications in Materials Science and Polymer Chemistry

Fluorinated polymers are highly sought after in materials science for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated heterocyclic units, such as those derived from this compound, into polymer backbones is a promising strategy for developing advanced materials.

While specific polymers derived from this compound are not widely reported, research on perfluoropyridine (PFPy) demonstrates the potential of such building blocks. PFPy has been used to create fluorinated polyimides and poly(ether pyridine) polymers. mdpi.com These materials are synthesized via polycondensation reactions, where the high reactivity of the C-F bonds in PFPy towards nucleophilic aromatic substitution (SNAr) is exploited.

Analogously, this compound could serve as a monomer in step-growth polymerization. The chlorine atom can be displaced by nucleophiles, such as in the reaction with bisphenols to form poly(ether pyridine)s. The resulting polymers would benefit from the presence of the difluoroethyl group, which could enhance properties like solubility, thermal stability, and hydrophobicity. The thermal properties of polymers derived from related fluorinated pyridine monomers indicate the potential for creating high-performance materials. mdpi.com

| Polymer ID | Fluorinated Pyridine Monomer | Diol Comonomer | Glass Transition Temp. (Tg) | 5% Decomposition Temp. (Td5) |

|---|---|---|---|---|

| P1 | Decafluorobiphenyl / PFPy derivative | Bisphenol A | 188 °C | 419 °C |

| P3 | Decafluorobiphenyl / PFPy derivative | Isosorbide | 206 °C | 367 °C |

| P5 | Thiophenol-modified PFPy derivative | Bisphenol A | 128 °C | 395 °C |

| P7 | Thiophenol-modified PFPy derivative | Isosorbide | 158 °C | 346 °C |

Future Directions in the Synthetic Utility of this compound

The synthetic utility of this compound is poised for significant expansion. Future research will likely focus on several key areas. First, the development of more advanced and selective catalytic systems will enable the functionalization of this building block with even greater precision and efficiency. This includes methods for late-stage functionalization, which are of high interest in the synthesis of complex molecules.

Second, the unique electronic properties conferred by the 1,1-difluoroethyl group suggest that derivatives of this compound could find applications in the design of novel functional materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic character of the molecular components is critical.

Finally, given the prevalence of fluorinated pyridines in modern agrochemicals and pharmaceuticals, there is a strong impetus to explore the synthesis of new bioactive compounds derived from this compound. nih.gov Its combination of a reactive handle for diversification and a stabilizing difluoroalkyl group makes it an attractive starting point for generating libraries of novel compounds for biological screening. The continued exploration of this versatile building block is expected to yield new synthetic methodologies and materials with valuable properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(1,1-difluoroethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogen exchange using a Pd-catalyzed cross-coupling reaction between 2-(1,1-difluoroethyl)pyridine derivatives and chlorinating agents (e.g., PCl₅) under inert atmosphere. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent polarity (DMF or THF). Monitor purity via GC-MS or HPLC, and use column chromatography (silica gel, hexane/EtOAc) for purification .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases efficiency by 30% |

| Solvent | DMF | Enhances solubility of intermediates |

| Temperature | 100°C | Balances reaction rate and byproduct formation |

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability testing involves:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via NMR or LC-MS.

- Humidity Sensitivity : Store samples at 25°C/60% RH and track hydrolysis products (e.g., formation of pyridine-2-ol derivatives).

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and difluoroethyl group (δ 1.8–2.2 ppm, split due to CF₂ coupling).

- 19F NMR : Confirm the –CF₂– group (δ –110 to –120 ppm).

- HRMS : Verify molecular ion [M+H]⁺ at m/z 192.03 (calculated).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-5 chlorine as a leaving group).

- Simulate transition states for Suzuki-Miyaura couplings to predict regioselectivity.

- Validate models against experimental data (e.g., X-ray crystallography in ) .

Q. How to resolve contradictions in spectral data indicating unexpected byproducts during synthesis?

- Methodological Answer :

- Step 1 : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated or dimerized products).

- Step 2 : Compare experimental ¹H NMR with simulated spectra (via ACD/Labs or MestReNova) to identify anomalous peaks.

- Step 3 : Optimize quenching conditions (e.g., rapid cooling to –78°C) to suppress side reactions.

Q. What strategies are effective for assessing the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, demethylases).

- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd).

- Dose-Response : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values.

Q. How to evaluate environmental and safety risks during large-scale reactions?

- Methodological Answer :

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) due to the compound’s WGK 3 classification ( ).

- Waste Management : Use activated carbon filtration for solvent recovery and incinerate halogenated waste at >1,000°C.

- Ventilation : Maintain fume hoods with >0.5 m/s airflow to prevent inhalation hazards ( ) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.